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molecular formula C12H15BrO3 B8371153 4-(2-Bromophenoxy)butyric acid ethyl ester

4-(2-Bromophenoxy)butyric acid ethyl ester

Cat. No. B8371153
M. Wt: 287.15 g/mol
InChI Key: BGZHEWUHLQBEIJ-UHFFFAOYSA-N
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Patent
US05183925

Procedure details

8.65 g of bromophenol and 8.75 g of 4-bromobutyric acid ethyl ester are dissolved in 120 ml of dimethylformamide, mixed with 32.6 g of cesium carbonate and stirred for 2 days at room temperature. The reaction mixture is filtered, the solvent is distilled off in a vacuum and the residue is distilled in a bulb tube at 180° C./0.4 mbar. 11 g of 4-(2-bromophenoxy)butyric acid ethyl ester is obtained as a colorless oil.
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
32.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH2:9]([O:11][C:12](=[O:17])[CH2:13][CH2:14][CH2:15]Br)[CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[CH2:9]([O:11][C:12](=[O:17])[CH2:13][CH2:14][CH2:15][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1])[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.65 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
8.75 g
Type
reactant
Smiles
C(C)OC(CCCBr)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
cesium carbonate
Quantity
32.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in a vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a bulb tube at 180° C./0.4 mbar

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)OC(CCCOC1=C(C=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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